molecular formula C16H28N4O2 B13696804 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole CAS No. 1625680-28-5

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole

Cat. No.: B13696804
CAS No.: 1625680-28-5
M. Wt: 308.42 g/mol
InChI Key: PHJJKZYYFFHOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is a sophisticated heterocyclic building block designed for advanced research applications in medicinal and organic chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential, fused with a Boс-protected piperidine system via a propyl linker . The presence of the 4-amino group on the pyrazole ring and the Boc-protected amine on the piperidine provides multiple sites for strategic functionalization, making it an exceptionally versatile intermediate for the synthesis of complex molecules, targeted libraries, and potential peptidomimetics . Its primary research value lies in the construction of novel chemical entities for high-throughput screening and diversity-oriented synthesis. The structural attributes of this compound are analogous to those used in developing DNA-encoded libraries and for creating hybrids and conjugates with bioactive molecules . The Boc (tert-butoxycarbonyl) protecting group is crucial for synthetic flexibility, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a secondary amine, enabling further diversification of the piperidine moiety . Researchers can leverage this compound to explore structure-activity relationships in programs targeting central nervous system (CNS) disorders, oncology, and metabolic diseases, given the established relevance of both pyrazole and piperidine motifs in these fields . This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1625680-28-5

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

IUPAC Name

tert-butyl 4-[3-(4-aminopyrazol-1-yl)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)5-4-8-20-12-14(17)11-18-20/h11-13H,4-10,17H2,1-3H3

InChI Key

PHJJKZYYFFHOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Boc-4-aminopiperidine Intermediate

A key intermediate in the preparation of the target compound is 1-Boc-4-aminopiperidine , which provides the Boc-protected piperidine moiety. According to a patented industrially scalable method, the synthesis proceeds as follows:

  • Step 1: Synthesis of 1-Boc-4-piperidyl urea

    • React 4-piperidyl urea (48-50 g) with triethylamine (48-50 g) in distilled water (98-100 mL).
    • Slowly add di-tert-butyl dicarbonate (tert-Butyl dicarbonate, 78-80 g) at 20-25 °C and stir for 8-10 hours.
    • Adjust pH to 6-7 with 20% hydrochloric acid.
    • Extract with dichloromethane, dry, concentrate, and crystallize from acetone at 0-2 °C.
    • Yield: 72-75 g of 1-Boc-4-piperidyl urea with >95% purity.
  • Step 2: Conversion to 1-Boc-4-aminopiperidine

    • Add bromine (60-80 g) dropwise to 40-60% sodium hydroxide solution (198-200 mL) below 25 °C.
    • Add 1-Boc-4-piperidyl urea (50 g) and reflux for 3-5 hours.
    • Cool and adjust pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C.
    • Extract with chloroform, dry, concentrate, crystallize from sherwood oil at -2 °C.
    • Yield: 40-45 g of 1-Boc-4-aminopiperidine with >98% purity and melting point 51 °C.

This method is advantageous due to readily available raw materials, simple operation, high yield, low cost, and suitability for industrial production with high purity and stable product properties.

Synthesis of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole

The target compound is synthesized by connecting the pyrazole ring to the Boc-protected piperidine via a propyl linker. Literature reports on related pyrazole-piperidine derivatives suggest the following synthetic strategy:

  • Step 1: Preparation of Pyrazole Core

    Pyrazole rings bearing amino substituents can be synthesized by cyclization reactions involving hydrazine and α,β-unsaturated ketones or pyrazole carboxylates. For example, N-Boc-protected piperidine derivatives can be alkylated with pyrazole derivatives to form the desired linkage.

  • Step 2: N-Alkylation Reaction

    • The Boc-protected 4-aminopiperidine intermediate is alkylated with a suitable 3-bromopropyl or 3-chloropropyl pyrazole derivative.
    • Alternatively, pyrazole derivatives bearing leaving groups (e.g., mesylate, iodide) at the 3-position of the propyl chain can be reacted with 1-Boc-4-aminopiperidine under basic conditions (e.g., Cs2CO3 in DMF).
    • N-Alkylation typically proceeds via nucleophilic substitution, connecting the pyrazole nitrogen (N-1) to the propyl chain linked to the Boc-piperidine.
  • Step 3: Purification

    • The crude product is purified by crystallization or chromatographic techniques.
    • The Boc protecting group ensures stability during the reaction and can be removed later if needed.

This approach is supported by studies on pyrazole-piperidine derivatives where N-alkylation reactions with mesylate or iodo derivatives under basic conditions afforded the desired products in moderate to good yields.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 1-Boc-4-piperidyl urea synthesis 4-piperidyl urea, triethylamine, di-tert-butyl dicarbonate, HCl, DCM, acetone crystallization 72-75 Room temperature, 8-10 h reaction
2 1-Boc-4-aminopiperidine synthesis 1-Boc-4-piperidyl urea, NaOH, bromine, dilute HCl, chloroform, sherwood oil crystallization 40-45 Reflux 3-5 h, pH control, low temp crystallization
3 N-Alkylation to form target compound 1-Boc-4-aminopiperidine, 3-halopropyl-pyrazole, Cs2CO3, DMF Variable (40-60) Nucleophilic substitution, regioisomeric mixtures possible

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the piperidine amine. Acidic hydrolysis using trifluoroacetic acid (TFA) or HCl in dioxane efficiently removes this group, yielding the free amine intermediate critical for further derivatization .

Reagent SystemConditionsProductYieldSource
TFA/DCM (1:1)2 hr, RT4-Amino-1-(3-piperidylpropyl)pyrazole85–92%
4M HCl/dioxane4 hr, 40°CHydrochloride salt of deprotected amine78%

This intermediate participates in nucleophilic acylations (e.g., with sulfonyl chlorides or anhydrides) to generate sulfonamide or urea derivatives .

Amino Group Functionalization

The 4-amino group on the pyrazole ring undergoes selective modifications:

A. Acylation Reactions

  • Reacts with acetyl chloride in pyridine to form 4-acetamido-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole (isolated yield: 76%) .

  • Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under microwave irradiation (30 min, 60°C) .

B. Heterocycle Formation
Condensation with β-ketonitriles produces fused pyrazolo[3,4-d]pyrimidine derivatives, as demonstrated in analogous systems .

Pyrazole Ring Transformations

The pyrazole core participates in electrophilic substitutions and cycloadditions:

Reaction TypeReagentProductApplicationSource
Diazonium salt couplingArenediazonium chlorides4-Arylazo derivativesColorimetric sensors
Oxidative cyclizationDDQ (dichlorodicyanoquinone)Pyrazolo[1,5-a]pyridine hybridsAnticancer agents

Piperidine Modifications

The Boc-deprotected piperidine undergoes:

  • Reductive alkylation with aldehydes/ketones (NaBH3CN, MeOH) to introduce alkyl chains .

  • Sulfonation with methanesulfonyl chloride (Et3N, DCM) yielding sulfonamides for kinase inhibition studies .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the pyrazole C-5 position (if halogenated) enable biaryl synthesis:

SubstrateConditionsProductYieldSource
5-Bromo derivativePd(PPh3)4, K2CO3, DMF5-Arylpyrazole analogs65–82%

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivities:

  • Antimicrobial : Analogous 4-aminopyrazoles show MIC values of 1.76 μM against E. coli .

  • Kinase inhibition : Boc-deprotected sulfonamide derivatives inhibit GSK-3β (IC50: 0.19 μM) .

This compound’s multifunctional design enables tailored modifications for drug discovery, agrochemical development, and materials science. Strategic deprotection and sequential functionalization protocols maximize synthetic utility.

Scientific Research Applications

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the Boc-protected piperidine moiety allow the compound to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity . The specific pathways involved depend on the particular target being studied.

Comparison with Similar Compounds

Fluorophenyl/Bromophenyl-Substituted Pyrazoles ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) feature halogenated aromatic substituents. These derivatives exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, influencing their planarity and intermolecular interactions . In contrast, 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole lacks aromatic substituents but includes a flexible propyl-piperidine chain, which may enhance conformational adaptability for target binding.

Pyrene-Functionalized Pyrazoles ()

Pyrazole ligands like HL1 (4-(pyren-1-yl)pyrazole) and HL3 (4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole) incorporate pyrene moieties for fluorescence applications. These compounds are used in photophysical studies and supramolecular assemblies due to their π-π stacking capabilities . The target compound, however, lacks fluorescent groups, suggesting its primary utility lies in biochemical rather than material science contexts.

CDK Inhibitors ()

The 5-amino-1-propyl-1H-pyrazole-4-carboxamide scaffold acts as a Cdk2/9 inhibitor (IC₅₀ = 64 nM) . Unlike this compound, this compound features a Boc-protected piperidine, which may reduce metabolic degradation but could also lower solubility compared to the carboxamide derivative.

Positional Isomerism and Pharmacological Implications

3-(4-Aminophenyl)pyrazole ()

SS-6716 (3-(4-Aminophenyl)pyrazole) places the amino group on a phenyl substituent rather than the pyrazole ring . The target compound’s amino group on the pyrazole ring may enhance direct interactions with enzymatic active sites.

Triazole-Containing Impurities ()

The impurity 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazolium bromide includes a triazole ring, which increases polarity and hydrogen-bond acceptor capacity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Potential Applications Reference
This compound C₁₃H₂₂N₄O₂ 4-Amino pyrazole, Boc-piperidine propyl Kinase inhibitors, Drug discovery
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O Fluorophenyl, aldehyde Crystallography studies
HL1 (4-(Pyren-1-yl)pyrazole) C₂₁H₁₄N₂ Pyrene, pyrazole Fluorescent nanomaterials
5-Amino-1-propyl-1H-pyrazole-4-carboxamide C₇H₁₂N₄O Carboxamide, propyl CDK inhibition (IC₅₀ = 64 nM)
SS-6716 (3-(4-Aminophenyl)pyrazole) C₉H₉N₃ 4-Aminophenyl Organic synthesis intermediates

Research Findings and Implications

  • Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection, enabling late-stage functionalization in drug synthesis .
  • Biological Activity: Compared to CDK inhibitors like 5-amino-1-propyl-1H-pyrazole-4-carboxamide, the Boc-piperidine chain may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

Biological Activity

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H22N4O2
  • IUPAC Name : tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety further enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Pyrazole compounds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.78 - 3.125 µg/mL
Other PyrazolesE. coliNot effective
Other PyrazolesS. epidermidisEffective

Anti-inflammatory Properties

Research indicates that pyrazole derivatives possess significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in models of carrageenan-induced edema, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K-AKT pathway .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)2.23Induces apoptosis
Other PyrazolesMCF-7 (Breast Cancer)5.33Cell cycle arrest at G2/M phase

Neuroprotective Effects

Emerging research suggests that pyrazoles may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase and butyrylcholinesterase has been noted in some studies, indicating a dual mechanism that could enhance cognitive function .

Case Study 1: Antimicrobial Efficacy

A study conducted by Manna et al. evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers assessed the effects of pyrazole derivatives on various cancer cell lines. The study found that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole core in 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole?

  • Methodology : The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For regioselective amino functionalization, precursors like 5-aminopyrazole derivatives (e.g., 5-amino-1-(substituted aryl)pyrazole-4-carbonitrile) can be used . Boc protection of the piperidine nitrogen is critical to prevent undesired side reactions during alkylation or coupling steps. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed to isolate intermediates .

Q. How can the Boc-protected piperidine moiety be efficiently introduced into the pyrazole scaffold?

  • Methodology : A three-step approach is common:

Alkylation : React 1-Boc-4-piperidinol with a propylating agent (e.g., 1-bromo-3-chloropropane) under basic conditions (K₂CO₃, DMF, 60°C).

Deprotection-Coupling : Remove Boc temporarily (TFA/DCM), then couple the piperidine-propyl intermediate to the pyrazole via nucleophilic substitution or Mitsunobu reaction.

Reprotection : Reapply Boc to the piperidine nitrogen using Boc₂O and DMAP .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FTIR : Confirm amine (N–H stretch, ~3300 cm⁻¹) and Boc carbonyl (C=O, ~1680 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign pyrazole protons (δ 6.5–7.5 ppm) and piperidyl methylenes (δ 1.4–2.8 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
  • XRD : Resolve crystal structure to confirm regiochemistry and Boc-group orientation .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bulky Boc group on the piperidine nitrogen can hinder axial coordination in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict steric hindrance, while comparative studies with unprotected analogs reveal electronic effects. For example, Boc deprotection may enhance electrophilicity at the pyrazole C-4 position, enabling C–H functionalization .

Q. What strategies mitigate low yields in the aza-Michael addition step during functionalization of the pyrazole ring?

  • Methodology :

  • Catalysis : Use organocatalysts (e.g., proline derivatives) or Lewis acids (ZnCl₂) to activate the Michael acceptor.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the amine.
  • Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., over-alkylation) .

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo) for this compound be resolved?

  • Methodology :

  • Metabolic Stability Assays : Assess hepatic clearance (e.g., human microsomes) to identify rapid degradation in vivo.
  • Prodrug Design : Modify the Boc group to enhance bioavailability (e.g., replace with PEGylated or ester-linked moieties).
  • Target Engagement Studies : Use SPR or CETSA to confirm binding to intended targets (e.g., kinases) in cellular models .

Q. What computational tools are effective for predicting the compound’s binding mode to piperidine-linked receptors?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., σ-1 or dopamine D4 receptors).
  • MD Simulations (GROMACS) : Analyze conformational flexibility of the propyl-piperidine linker over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., Boc vs. Cbz) on binding affinity using Hammett parameters .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile variations in DMSO vs. aqueous buffer solubility?

  • Methodology :

  • Solubility Screening : Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO.
  • Aggregation Studies : Dynamic light scattering (DLS) detects nanoaggregate formation in aqueous media.
  • Co-solvent Systems : Introduce cyclodextrins or surfactants (e.g., Tween-80) to improve aqueous solubility without altering Boc stability .

Key Challenges in Method Design

  • Regioselectivity in Pyrazole Functionalization : Competing C-3 vs. C-5 substitution requires directing groups (e.g., nitro or amino) to control reaction sites .
  • Boc Group Stability : Acidic or high-temperature conditions may prematurely cleave Boc; monitor via TLC or in situ IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.